molecular formula C16H18N2O2 B2992025 N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)oxolane-2-carboxamide CAS No. 2093653-87-1

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)oxolane-2-carboxamide

Cat. No.: B2992025
CAS No.: 2093653-87-1
M. Wt: 270.332
InChI Key: XXXFLOGRZRXKTJ-UHFFFAOYSA-N
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Description

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)oxolane-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a tetrahydronaphthalene ring, and an oxolane ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)oxolane-2-carboxamide typically involves multiple steps, starting with the formation of the tetrahydronaphthalene core This can be achieved through hydrogenation of naphthalene derivatives

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)oxolane-2-carboxamide may be used to study biological processes and interactions. Its potential as a bioactive molecule makes it valuable for investigating cellular mechanisms and pathways.

Medicine: In the medical field, this compound could be explored for its therapeutic properties. Its structural features may contribute to the development of new drugs or treatments for various diseases.

Industry: In industry, this compound may find applications in the development of new materials, catalysts, or chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)oxolane-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and the carboxamide group may play crucial roles in binding to receptors or enzymes, leading to biological or chemical activity. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: This compound shares a similar structure but differs in the position of the cyano group.

  • N-(1,2,3,4-tetrahydronaphthalen-1-yl)oxolane-2-carboxamide: This compound lacks the cyano group, highlighting the importance of this functional group in the activity of the target compound.

Uniqueness: N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)oxolane-2-carboxamide stands out due to its specific arrangement of functional groups, which may confer unique properties and applications compared to similar compounds.

Properties

IUPAC Name

N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-11-16(18-15(19)14-6-3-9-20-14)8-7-12-4-1-2-5-13(12)10-16/h1-2,4-5,14H,3,6-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXFLOGRZRXKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2(CCC3=CC=CC=C3C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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